- Process for preparation of 2-trifluoromethyl-5-quinolinecarboxamides via cyclization of anilines with vinyl trifluoromethyl ketones, World Intellectual Property Organization, , ,
Cas no 91872-02-5 (4-Amino-3,5-dichloropyridine N-Oxide)
91872-02-5 structure
Product Name:4-Amino-3,5-dichloropyridine N-Oxide
CAS No:91872-02-5
MF:C5H4Cl2N2O
MW:179.004058837891
MDL:MFCD09910183
CID:800182
PubChem ID:10678905
Update Time:2024-03-01
4-Amino-3,5-dichloropyridine N-Oxide Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinamine,3,5-dichloro-, 1-oxide
- 3,5-dichloro-1-hydroxypyridin-4-imine
- 3,5-Dichloro-4-aminopyridine N-oxide
- 3,5-Dichloro-4-pyridinamine 1-oxide
- 4-Amino-3,5-dichloropyridine N-oxide
- 4-Amino-3,5-dichloropyridine N-Oxide
-
- MDL: MFCD09910183
- Inchi: 1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2H,8H2
- InChI Key: CEECPWRWUMQUKU-UHFFFAOYSA-N
- SMILES: [O-][N+]1C=C(Cl)C(N)=C(Cl)C=1
Computed Properties
- Exact Mass: 177.9700681g/mol
- Monoisotopic Mass: 177.9700681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
4-Amino-3,5-dichloropyridine N-Oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632005-1mg |
4-Amino-3,5-dichloropyridine N-Oxide |
91872-02-5 | 1mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A632005-5mg |
4-Amino-3,5-dichloropyridine N-Oxide |
91872-02-5 | 5mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A632005-10mg |
4-Amino-3,5-dichloropyridine N-Oxide |
91872-02-5 | 10mg |
$ 356.00 | 2023-04-19 | ||
| TRC | A632005-25mg |
4-Amino-3,5-dichloropyridine N-Oxide |
91872-02-5 | 25mg |
$ 758.00 | 2023-04-19 | ||
| TRC | A632005-50mg |
4-Amino-3,5-dichloropyridine N-Oxide |
91872-02-5 | 50mg |
$ 1303.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | D150643-1g |
4-Amino-3,5-dichloropyridineN-oxide |
91872-02-5 | 95% | 1g |
$545 | 2024-08-03 | |
| eNovation Chemicals LLC | D150643-5g |
4-Amino-3,5-dichloropyridineN-oxide |
91872-02-5 | 95% | 5g |
$1250 | 2024-08-03 | |
| eNovation Chemicals LLC | D150643-1g |
4-Amino-3,5-dichloropyridineN-oxide |
91872-02-5 | 95% | 1g |
$545 | 2025-02-21 | |
| eNovation Chemicals LLC | D150643-5g |
4-Amino-3,5-dichloropyridineN-oxide |
91872-02-5 | 95% | 5g |
$1250 | 2025-02-21 | |
| eNovation Chemicals LLC | D150643-1g |
4-Amino-3,5-dichloropyridineN-oxide |
91872-02-5 | 95% | 1g |
$545 | 2025-02-28 |
4-Amino-3,5-dichloropyridine N-Oxide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Phthalic anhydride , Carbamide peroxide Solvents: Methanol , Acetonitrile ; 35 - 40 °C; 40 °C → rt
1.2 20 - 25 °C; 18 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; cooled
1.4 Reagents: Potassium carbonate Solvents: Water ; 6 h, rt
1.2 20 - 25 °C; 18 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; cooled
1.4 Reagents: Potassium carbonate Solvents: Water ; 6 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Chlorine
Reference
- Halogenation of N-oxides of pyridine acetylamino derivatives, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1983, 238, 97-106
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Solvents: Water ; rt
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ; rt → 75 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 16 h, 50 - 75 °C; 8 h, 60 - 80 °C
1.4 Solvents: Water ; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 8.5
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ; rt → 75 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 16 h, 50 - 75 °C; 8 h, 60 - 80 °C
1.4 Solvents: Water ; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 8.5
Reference
- Process for producing 4-amino-3,5-dihalopyridine N-oxides, India, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Peracetic acid Solvents: Chloroform ; 48 h, rt; 5 - 10 °C
1.2 Reagents: Sodium sulfite ; 5 - 10 °C
1.2 Reagents: Sodium sulfite ; 5 - 10 °C
Reference
- Novel heterocyclic compounds, their preparation, and their use as PDE4 inhibitors for treating inflammatory and allergic disorders, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
Reference
- Phosphodiesterase inhibitors. Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5311-5316
Production Method 6
Reaction Conditions
Reference
- Polyhalogenated heterocyclic compounds. Part 42. Fluorinated nitrogen heterocycles with unusual substitution patterns, Journal of the Chemical Society, 1998, (10), 1705-1713
Production Method 7
Reaction Conditions
Reference
- Preparation of substituted (hetero)aromatic compounds as cyclic-AMP phosphodiesterase and TNF inhibitors, World Intellectual Property Organization, , ,
4-Amino-3,5-dichloropyridine N-Oxide Raw materials
4-Amino-3,5-dichloropyridine N-Oxide Preparation Products
4-Amino-3,5-dichloropyridine N-Oxide Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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